1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one
CAS No.:
Cat. No.: VC17702743
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O |
|---|---|
| Molecular Weight | 239.36 g/mol |
| IUPAC Name | 1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone |
| Standard InChI | InChI=1S/C13H25N3O/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13/h13-14H,2-11H2,1H3 |
| Standard InChI Key | QPFIPHBKMGCDQH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCN(CC1)CC2CCCNC2 |
Introduction
Nomenclature and Molecular Identification
Systematic Nomenclature
The compound’s IUPAC name, 1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone, reflects its bicyclic architecture. The parent structure consists of a seven-membered 1,4-diazepane ring substituted at the 1-position with an acetyl group and at the 4-position with a piperidin-3-ylmethyl side chain . Alternative identifiers include:
Molecular Descriptors
Key computed descriptors include:
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Molecular Formula: C₁₃H₂₅N₃O (free base), C₁₃H₂₆ClN₃O (hydrochloride)
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Exact Mass: 239.1998 g/mol (free base), 275.1663 g/mol (hydrochloride)
Structural Characteristics and Conformational Analysis
2D and 3D Structural Features
The compound’s 2D structure (Fig. 1) reveals a diazepane ring (seven-membered, two nitrogen atoms) fused to a piperidine subunit (six-membered, one nitrogen atom). The acetyl group at the diazepane’s 1-position introduces a ketone functional group, while the piperidin-3-ylmethyl side chain provides stereochemical complexity .
Table 1: Structural Comparison of Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₃H₂₅N₃O | C₁₃H₂₆ClN₃O |
| Molecular Weight | 239.36 g/mol | 275.82 g/mol |
| CAS Number | 1283937-23-4 | 1864061-93-7 |
| Key Suppliers | VulcanChem | AK Scientific , Echemi |
Conformational Flexibility
The 3D conformer (PubChem CID 61686366) demonstrates flexibility in the diazepane ring, allowing for chair-like and boat-like conformations. Molecular dynamics simulations suggest that the piperidine ring adopts a chair conformation, with the methylene bridge (-CH₂-) enabling rotational freedom between the two heterocycles .
Synthetic Methodologies and Industrial Production
Synthetic Routes
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests:
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Diazepane Ring Formation: Cyclization of 1,4-diaminobutane with a ketone precursor.
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Piperidine Substitution: Alkylation of the diazepane’s 4-position with a piperidin-3-ylmethyl group.
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Acetylation: Introduction of the ethanone moiety via nucleophilic acyl substitution.
Pharmacological and Industrial Applications
Material Science Applications
Its nitrogen-rich structure makes it a candidate for:
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Coordination Chemistry: Ligand design for transition metal catalysts.
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Polymer Additives: Enhancing thermal stability in polyamides.
| Supplier | Location | Product Form | Purity |
|---|---|---|---|
| AK Scientific, Inc. | USA | Hydrochloride | 95% |
| Shanghai Julong Pharmaceutical | China | Free Base | >98% |
| Aarti Industries Limited | India | Custom Synthesis | Scale-Up |
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